1-Nitro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene 1-Nitro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene
Brand Name: Vulcanchem
CAS No.: 111727-06-1
VCID: VC17568663
InChI: InChI=1S/C9H4F3NO2/c10-9(11,12)5-4-7-2-1-3-8(6-7)13(14)15/h1-3,6H
SMILES:
Molecular Formula: C9H4F3NO2
Molecular Weight: 215.13 g/mol

1-Nitro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene

CAS No.: 111727-06-1

Cat. No.: VC17568663

Molecular Formula: C9H4F3NO2

Molecular Weight: 215.13 g/mol

* For research use only. Not for human or veterinary use.

1-Nitro-3-(3,3,3-trifluoroprop-1-YN-1-YL)benzene - 111727-06-1

Specification

CAS No. 111727-06-1
Molecular Formula C9H4F3NO2
Molecular Weight 215.13 g/mol
IUPAC Name 1-nitro-3-(3,3,3-trifluoroprop-1-ynyl)benzene
Standard InChI InChI=1S/C9H4F3NO2/c10-9(11,12)5-4-7-2-1-3-8(6-7)13(14)15/h1-3,6H
Standard InChI Key RVNSRMMWULUNLW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C#CC(F)(F)F

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s planar benzene core is substituted with two functional groups: a nitro group at position 1 and a 3,3,3-trifluoropropynyl group at position 3. X-ray crystallography of analogous trifluoropropynyl-substituted aromatics reveals bond lengths of 1.18–1.21 Å for the carbon-carbon triple bond and 1.33–1.35 Å for the C–CF₃ single bond, indicating significant sp-hybridization . The nitro group adopts a coplanar orientation with the aromatic ring, maximizing conjugation through resonance.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure:

  • ¹H NMR (CDCl₃): Aromatic protons appear as multiplets between δ 7.2–8.1 ppm, with splitting patterns consistent with meta substitution .

  • ¹³C NMR (CDCl₃): The alkyne carbons resonate at δ 90.9 (t, J = 6.4 Hz) and 76.8 ppm (t, J = 38.4 Hz), while the CF₃ group shows a quartet at δ -81.0 ppm in ¹⁹F NMR .

  • IR Spectroscopy: Strong absorptions at 2245 cm⁻¹ (C≡C stretch) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional group presence.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight215.13 g/mol
LogP3.03
Polar Surface Area (PSA)45.82 Ų
Exact Mass215.019 Da

Synthetic Methodologies

Nitration of 3-(3,3,3-Trifluoroprop-1-yn-1-yl)benzene

The primary synthesis route involves nitrating 3-(3,3,3-trifluoroprop-1-yn-1-yl)benzene using a HNO₃/H₂SO₄ mixture (1:3 v/v) at 0–5°C. This regioselective reaction achieves >85% yield due to the directing effects of the electron-withdrawing trifluoropropynyl group, which deactivates the ring and favors nitro group addition at the para position.

Alternative Routes

Copper-mediated oxidative coupling strategies have been explored for constructing the trifluoropropynyl moiety. A notable example involves reacting terminal alkynes with difluoromethylene phosphobetaine in the presence of CuI/KF/18-crown-6, achieving 74–84% yields for related compounds . This method avoids hazardous nitration conditions and enables late-stage functionalization of aromatic systems.

Reactivity and Applications

Organic Synthesis

The compound serves as a precursor for:

  • Cross-Coupling Reactions: Sonogashira couplings with aryl halides yield extended π-conjugated systems for optoelectronic materials .

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) produces 3-(3,3,3-trifluoropropynyl)aniline, a valuable building block for pharmaceuticals.

Materials Science

Incorporating the trifluoropropynyl group into polymers enhances thermal stability (T₆₀₀ > 400°C) and reduces dielectric constants (k < 2.5), making these materials suitable for microelectronics encapsulation .

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